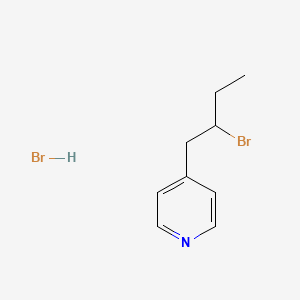
4-(2-Bromobutyl)pyridine hydrobromide
説明
“4-(2-Bromobutyl)pyridine hydrobromide” is a chemical compound with the CAS Number: 1803584-53-3 . It is a versatile compound used in scientific research, with applications ranging from organic synthesis to drug development.
Molecular Structure Analysis
The molecular formula of “4-(2-Bromobutyl)pyridine hydrobromide” is C9H12BrN.BrH . The InChI code is 1S/C9H12BrN.BrH/c1-2-9(10)7-8-3-5-11-6-4-8;/h3-6,9H,2,7H2,1H3;1H .Physical And Chemical Properties Analysis
“4-(2-Bromobutyl)pyridine hydrobromide” is a powder with a molecular weight of 295.02 . It is stored at a temperature of 4 degrees Celsius .科学的研究の応用
4-(2-Bromobutyl)pyridine hydrobromide
is a chemical compound with the CAS Number: 1803584-53-3 . It’s a pyridine derivative that is often used in various chemical reactions .
- Application of α-bromination reaction on acetophenone derivatives in experimental teaching
- Summary: This study investigated the bromination of various acetophenone derivatives using pyridine hydrobromide perbromide as the brominating agent .
- Method: The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored. The experiment was conducted at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
- Results: All the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .
4-(2-Bromobutyl)pyridine hydrobromide
- Application of α-bromination reaction on acetophenone derivatives in experimental teaching
- Summary: This study investigated the bromination of various acetophenone derivatives using pyridine hydrobromide perbromide as the brominating agent .
- Method: The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored. The experiment was conducted at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
- Results: All the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .
4-(2-Bromobutyl)pyridine hydrobromide
- Application of α-bromination reaction on acetophenone derivatives in experimental teaching
- Summary: This study investigated the bromination of various acetophenone derivatives using pyridine hydrobromide perbromide as the brominating agent .
- Method: The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored. The experiment was conducted at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
- Results: All the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .
Safety And Hazards
The compound is classified under the GHS07 category. It may cause skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/mist/vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
特性
IUPAC Name |
4-(2-bromobutyl)pyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.BrH/c1-2-9(10)7-8-3-5-11-6-4-8;/h3-6,9H,2,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPOIZNNJAQEHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=NC=C1)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromobutyl)pyridine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



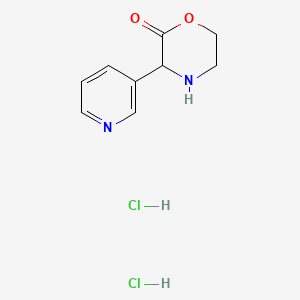
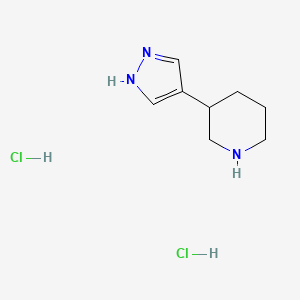
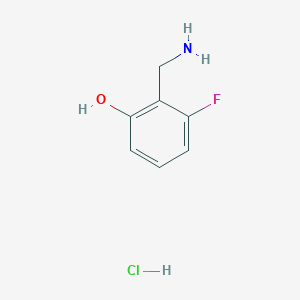
![Potassium 2-{2-[(2-cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B1450235.png)
![8-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B1450236.png)
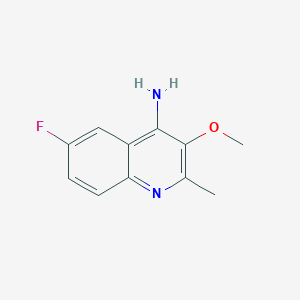
![1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-ol](/img/structure/B1450240.png)
![N'-[3-[(3,4-Dimethylcyclohexyl)amino]-1H-1,2,4-triazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B1450242.png)
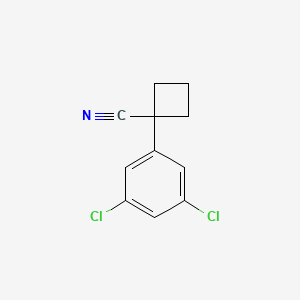
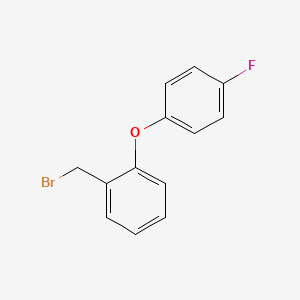
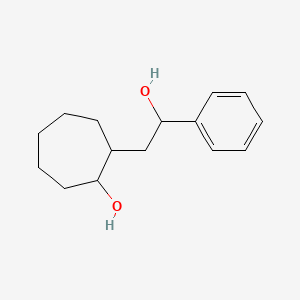
![1-Bromo-2-[chloro(difluoro)-methoxy]-3-nitro-benzene](/img/structure/B1450247.png)
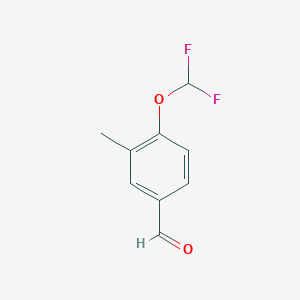
![4H,5H,6H-cyclopenta[c]furan-1-carboxylic acid](/img/structure/B1450250.png)